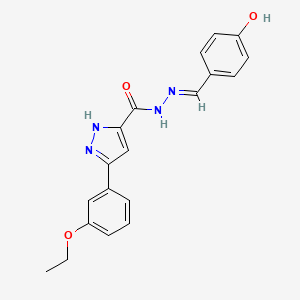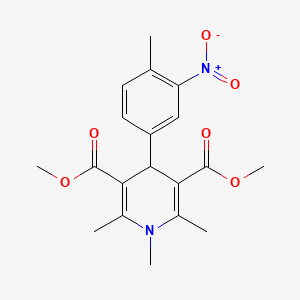![molecular formula C21H15NO2S2 B11675448 (5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675448.png)
(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a naphthalene moiety with a thiazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the naphthalene moiety through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The choice of solvents and catalysts is crucial to ensure the process is environmentally friendly and economically viable.
化学反応の分析
Types of Reactions
(5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
(5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar aromatic structure but different functional groups.
N-substituted N′-phenylpicolinohydrazides: Compounds with similar biological activities but different core structures.
Uniqueness
(5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of a naphthalene moiety and a thiazolidinone core. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C21H15NO2S2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
(5Z)-5-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H15NO2S2/c23-20-19(26-21(25)22-20)12-15-7-2-4-11-18(15)24-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-12H,13H2,(H,22,23,25)/b19-12- |
InChIキー |
ZYUCPSFLJIQNBA-UNOMPAQXSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3/C=C\4/C(=O)NC(=S)S4 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C=C4C(=O)NC(=S)S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675372.png)
![[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11675378.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11675380.png)

![4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11675392.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11675397.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675401.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675412.png)

![Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate](/img/structure/B11675418.png)
![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11675426.png)
![N-(2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B11675430.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11675437.png)
![ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11675441.png)
